molecular formula C17H17NO3S2 B2718380 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide CAS No. 2097858-12-1

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide

Cat. No. B2718380
CAS RN: 2097858-12-1
M. Wt: 347.45
InChI Key: YPIMFTOXMGPMNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves the intramolecular cyclization of substituted 4-oxo-4-(het)aryl-2-(thiophen-2-ylamino)but-2-enoic acids . This process occurs in the presence of acetic or propionic anhydride . The result is a series of novel substituted 3-(thien-2-yl)iminofuran-2(3H)-ones .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring and a thiophene ring, both of which are five-membered heterocyclic compounds. The furan ring contains an oxygen atom, while the thiophene ring contains a sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound often proceed with the preservation of a 2,4-dioxobutanoic acid fragment . The Gewald aminothiophene fragment, found in numerous biologically active and natural compounds, is introduced into the structure of 3-imino-3H-furan-2-ones .

Scientific Research Applications

Materials Science and Photovoltaic Applications

Phenothiazine derivatives, including those with furan and thiophene linkers, have been synthesized and applied in dye-sensitized solar cells (DSSCs). The inclusion of furan as a conjugated linker in these compounds has demonstrated a significant improvement in solar energy-to-electricity conversion efficiency, highlighting the potential of such molecular structures in enhancing photovoltaic device performance (Se Hun Kim et al., 2011).

Organic Synthesis and Chemical Reactivity

The compound's molecular framework, incorporating furan and thiophene moieties, serves as a versatile precursor in organic synthesis. Photooxygenation of 2-thiophenyl-substituted furans has led to the regiocontrolled synthesis of γ-hydroxybutenolides, demonstrating the reactivity of these compounds under singlet oxygen-mediated oxidation conditions (Vasiliki Kotzabasaki et al., 2016). Moreover, the synthesis and derivatization of 4-arylsulfonylthiophene- and furan-2-sulfonamides, including chlorosulfonation and free radical bromination reactions, further illustrate the compound's utility in generating diverse chemical entities (G. Hartman & W. Halczenko, 1990).

Advanced Chemical Synthesis Techniques

Innovative synthesis methods, such as the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, have been employed to transform furan-2-yl(phenyl)methanol derivatives into 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This methodology showcases the chemical versatility and potential of incorporating furan and thiophene units into complex heterocyclic structures with high selectivity and efficiency (B. Reddy et al., 2012).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S2/c19-23(20,13-14-5-2-1-3-6-14)18-11-16(15-8-10-22-12-15)17-7-4-9-21-17/h1-10,12,16,18H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIMFTOXMGPMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide

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